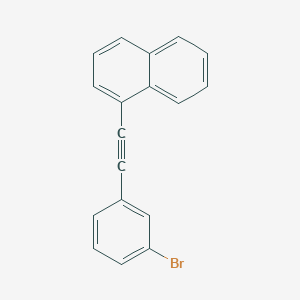
1-((3-Bromophenyl)ethynyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromophenyl)ethynyl)naphthalene is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further connected to a naphthalene ring
Preparation Methods
The synthesis of 1-((3-Bromophenyl)ethynyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-bromophenylacetylene.
Reaction Conditions: The reaction is often carried out under the protection of an inert gas, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Reagents: Palladium catalysts, such as palladium(II) acetate, and copper(I) iodide are commonly used in the presence of a base like triethylamine.
Reaction Mechanism: The reaction proceeds via a Sonogashira coupling, where the palladium catalyst facilitates the coupling of the bromophenyl group with the ethynyl group on the naphthalene ring.
Chemical Reactions Analysis
1-((3-Bromophenyl)ethynyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-((3-Bromophenyl)ethynyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenyl)ethynyl)naphthalene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-((3-Bromophenyl)ethynyl)naphthalene can be compared with other similar compounds:
Similar Compounds: Compounds like 1-ethynylnaphthalene and 1-(4-bromophenyl)ethynylbenzene share structural similarities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis
Properties
Molecular Formula |
C18H11Br |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Br/c19-17-9-3-5-14(13-17)11-12-16-8-4-7-15-6-1-2-10-18(15)16/h1-10,13H |
InChI Key |
XTOZAOYCMAJMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


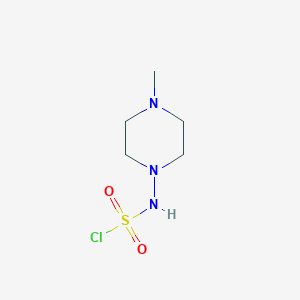
dimethylsilane](/img/structure/B14130440.png)
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)

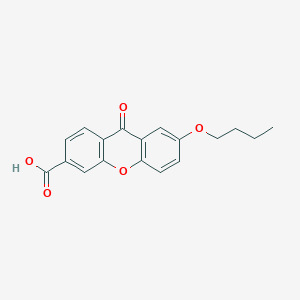

![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)


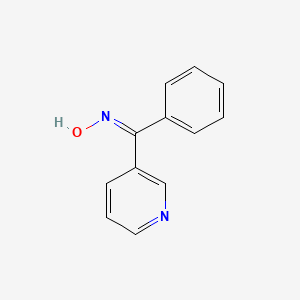

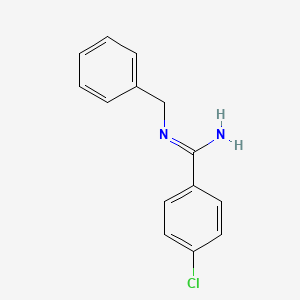
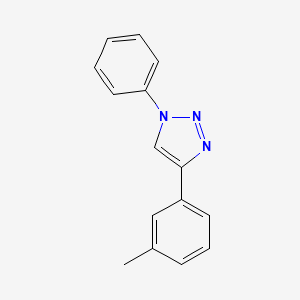
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)
